Tigilanol Tiglate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

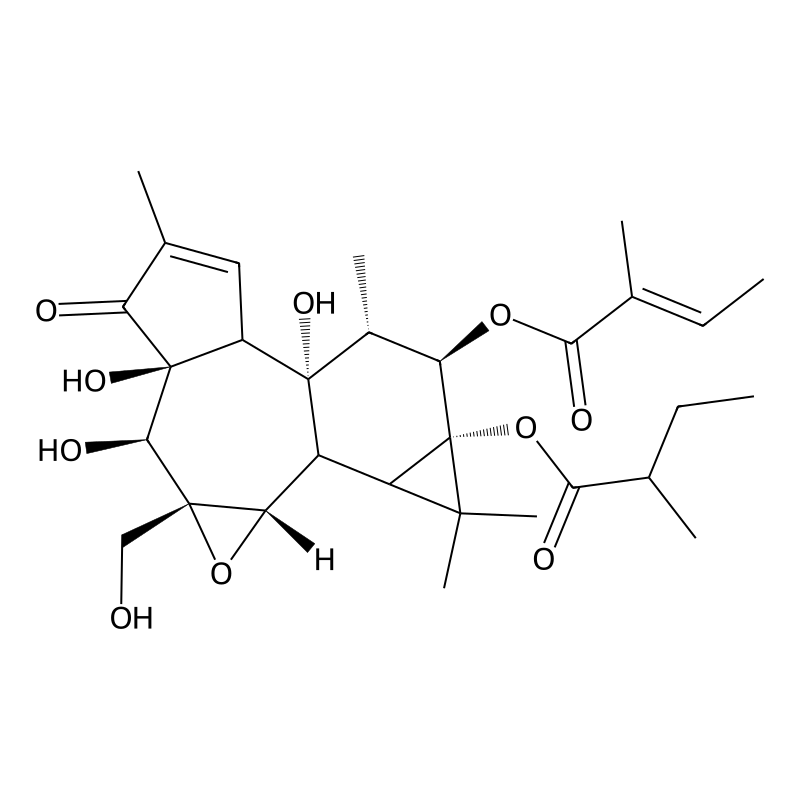

Tigilanol tiglate (CAS 943001-56-7), a highly functionalized epoxytigliane diterpene ester extracted from Fontainea picrosperma, is a highly selective protein kinase C (PKC) activator utilized primarily as an active pharmaceutical ingredient for localized intratumoral therapy [1]. Unlike broad-spectrum phorbol esters, it features a unique 5β-hydroxy-6α,7α-epoxy structure that dictates its distinct biological profile and target specificity [2]. For industrial and clinical procurement, its core value proposition lies in its ability to induce rapid, localized hemorrhagic necrosis and immunogenic cell death in solid tumors while maintaining exceptional shelf stability when properly formulated in co-solvent systems [1]. Its precise mechanism—selectively targeting conventional PKC isoforms to disrupt tumor vasculature—makes it a critical asset for advanced oncological formulations and translational in vivo tumor ablation models where systemic toxicity must be strictly minimized.

References

- [1] Pan, J. et al. 'Phase I dose-escalation study to determine the safety, tolerability, preliminary efficacy and pharmacokinetics of an intratumoral injection of tigilanol tiglate (EBC-46).' EBioMedicine, 50, 433-441 (2019).

- [2] Appendino, G. et al. 'Novel Skeletal Rearrangements of the Tigliane Diterpenoid Core.' ACS Omega, 8(48), 45851-45860 (2023).

Substituting tigilanol tiglate with generic phorbol esters (such as PMA) or crude botanical extracts fundamentally compromises both experimental reproducibility and clinical safety. While PMA is a standard in vitro PKC activator, it broadly targets both conventional and novel PKC isoforms, leading to well-documented systemic toxicity and tumor-promoting effects in vivo [1]. In contrast, tigilanol tiglate strictly activates conventional PKC isoforms, enabling localized vascular disruption without broad oncogenic signaling [1]. Furthermore, attempting to procure and use crude Fontainea picrosperma extracts introduces cryptic 20-acyl derivatives that lack the free C-20 hydroxyl group essential for PKC binding [2]. These unpurified precursors remain inactive until unpredictable hydrolysis occurs, making high-purity, structurally intact tigilanol tiglate an absolute requirement for reliable formulation and targeted therapeutic workflows [2].

References

Isoform-Specific PKC Activation Profile vs. Broad-Spectrum Phorbol Esters

Tigilanol tiglate demonstrates a highly restricted binding profile compared to the benchmark phorbol ester, PMA. Structural modifications, specifically the 6,7-double bond epoxidation and C-5 hydroxylation, restrict its affinity to conventional PKC isoforms (α, β1, β2, γ) [1]. In direct contrast, PMA broadly activates both conventional and novel PKC families (including δ, ε, θ, η) [1]. This restricted profile prevents the widespread, non-specific signaling cascades typically associated with phorbol ester toxicity, making tigilanol tiglate the required choice for targeted vascular disruption.

| Evidence Dimension | PKC Isoform Binding Affinity |

| Target Compound Data | Activates conventional isoforms (α, β1, β2, γ); lacks affinity for novel isoforms |

| Comparator Or Baseline | PMA (activates both conventional and novel PKC families) |

| Quantified Difference | Complete exclusion of novel PKC isoform activation by tigilanol tiglate |

| Conditions | In vitro kinase activation profiling |

Procuring a highly specific PKC activator is essential for developing localized therapies that avoid the systemic toxicity and tumor-promoting effects of generic phorbol esters.

Long-Term Formulation Stability and Processability in Co-Solvent Systems

While many complex diterpenes suffer from rapid degradation in solution, tigilanol tiglate exhibits exceptional commercial viability when formulated correctly. It is highly stable in a co-solvent system comprising 40% propylene glycol and 60% sodium acetate buffer (30 mM, pH 4.2) [1]. Under these specific conditions, the active pharmaceutical ingredient maintains structural integrity for up to 48 months under refrigerated conditions (2-8 °C) and remains stable for 12 months at room temperature (25 °C / 60% RH) . This highly quantified stability profile vastly outperforms the handling limitations of labile natural product derivatives.

| Evidence Dimension | Solution Shelf Life |

| Target Compound Data | Stable for 48 months at 2-8 °C and 12 months at 25 °C in a 40% propylene glycol / 60% acetate buffer (pH 4.2) |

| Comparator Or Baseline | Standard unformulated diterpene esters (typically require -20 °C storage and rapid use post-reconstitution) |

| Quantified Difference | Multi-year commercial shelf-life under standard cold-chain logistics versus strict cryogenic handling requirements |

| Conditions | Aqueous co-solvent formulation (propylene glycol/acetate buffer) |

Verified multi-year stability in a scalable vehicle drastically reduces cold-chain logistics costs and formulation waste during industrial manufacturing and clinical trials.

In Vivo Tumor Ablation Efficacy vs. In Vitro Potency Disconnect

Tigilanol tiglate challenges the standard procurement paradigm where in vitro potency dictates in vivo selection. When compared to PMA in cell growth inhibition assays, tigilanol tiglate is approximately threefold less potent in vitro [1]. However, in murine xenograft and syngeneic models, a single intratumoral injection of tigilanol tiglate achieves rapid, complete tumor ablation via PKC-dependent hemorrhagic necrosis and vascular disruption, significantly outperforming PMA in actual curative efficacy [1]. This demonstrates that its unique mechanism does not rely on direct cellular cytotoxicity alone.

| Evidence Dimension | In Vivo Tumor Cure Rate vs In Vitro Potency |

| Target Compound Data | Complete in vivo tumor ablation despite lower in vitro cytotoxicity |

| Comparator Or Baseline | PMA (3-fold higher in vitro cell growth inhibition potency but high systemic toxicity in vivo) |

| Quantified Difference | 3-fold lower in vitro potency but superior localized in vivo tumor cure rate |

| Conditions | Murine xenograft models (intratumoral injection) vs. in vitro cell growth inhibition |

Buyers selecting compounds for translational oncology must prioritize tigilanol tiglate over generic high-potency in vitro alternatives to achieve actual in vivo vascular disruption and tumor clearance.

Strict Dependency on Free C-20 Hydroxyl for Receptor Binding

Procurement of high-purity tigilanol tiglate is functionally mandatory due to the inactivity of its natural precursors. In crude Fontainea picrosperma extracts, approximately 30% of the tigliane titer exists as cryptic long-chain 20-acyl derivatives (e.g., 20-linoleoyl triesters) [1]. These precursors are biologically inactive in PKC activation assays because a free C-20 hydroxyl group is a strict structural requirement for binding to the PKC C1 domain [1]. Any observed activity from these triesters is solely an artifact of prolonged assay conditions causing hydrolysis back to tigilanol tiglate.

| Evidence Dimension | PKC Activation Capability |

| Target Compound Data | High PKC binding affinity (requires free C-20 hydroxyl group) |

| Comparator Or Baseline | Cryptic 20-acyl derivatives comprising ~30% of crude extract titer (Inactive) |

| Quantified Difference | Complete loss of direct PKC binding affinity in 20-esterified precursors |

| Conditions | Cytotoxicity and PKC activation assays |

Industrial buyers must specify highly purified tigilanol tiglate rather than cheaper crude botanical extracts to ensure immediate, reproducible receptor binding without relying on unpredictable in situ hydrolysis.

Intratumoral Injection Formulation Development

Ideal for developing localized oncolytic therapies (e.g., for mast cell tumors or soft tissue sarcomas) where rapid vascular disruption and multi-year shelf stability in propylene glycol/acetate buffers are required [1].

Selective PKC Pathway Interrogation

The preferred reagent for in vitro and in vivo studies requiring the specific activation of conventional PKC isoforms (α, β1, β2, γ) without triggering the novel PKC isoform pathways associated with broad-spectrum phorbol esters [2].

Immunogenic Cell Death (ICD) Modeling

Highly suited for translational immuno-oncology research focusing on localized hemorrhagic necrosis that subsequently triggers systemic anti-tumor immune responses and T-cell infiltration .

Vascular Permeability Assays

An optimal positive control for inducing rapid, localized loss of endothelial integrity and vascular disruption in 3D tumor microenvironment models, outperforming standard in vitro cytotoxins[3].

References

- [1] Pan, J. et al. 'Phase I dose-escalation study to determine the safety, tolerability, preliminary efficacy and pharmacokinetics of an intratumoral injection of tigilanol tiglate (EBC-46).' EBioMedicine, 50, 433-441 (2019).

- [2] Appendino, G. et al. 'Novel Skeletal Rearrangements of the Tigliane Diterpenoid Core.' ACS Omega, 8(48), 45851-45860 (2023).

- [4] QBiotics Group. 'Mechanism of action of Tigilanol tiglate.' Australian and New Zealand College of Veterinary Scientists Science Week (2017).

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Wikipedia

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients